Édelfosine

Vue d'ensemble

Description

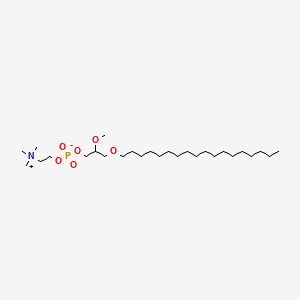

Edelfosine, also known as 2-Methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike many traditional chemotherapeutic agents, edelfosine incorporates into the cell membrane rather than targeting DNA, leading to selective apoptosis in tumor cells while sparing healthy cells .

Applications De Recherche Scientifique

Edelfosine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the behavior of alkyl-lysophospholipids.

Biology: Investigated for its role in modulating cell membrane dynamics and signaling pathways.

Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and parasitic infections. .

Industry: Utilized in the development of novel drug delivery systems and as a reference compound in pharmacokinetic studies

Mécanisme D'action

Edelfosine exerts its effects by incorporating into the cell membrane and selectively inducing apoptosis in tumor cells. It activates the Fas/CD95 cell death receptor and inhibits the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway. Additionally, edelfosine modulates gene expression by affecting transcription factors and has immune-modulating properties .

Orientations Futures

Edelfosine has been proposed for the treatment of autoimmune diseases like multiple sclerosis (MS) . It has shown efficacy in the animal model of MS, experimental autoimmune encephalomyelitis (EAE) . Edelfosine is already FDA-approved and there are plans to move this compound into a phase II clinical study for metastatic brain cancer in the next few years .

Analyse Biochimique

Biochemical Properties

Edelfosine incorporates into the cell membrane and does not target the DNA . It interacts with various biomolecules, including the Fas/CD95 cell death receptor , and can inhibit the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway .

Cellular Effects

Edelfosine has a profound impact on various types of cells and cellular processes. In many tumor cells, it causes selective apoptosis, sparing healthy cells . It also affects gene expression by modulating the expression and activity of transcription factors . Furthermore, it has immune-modulating properties .

Molecular Mechanism

Edelfosine’s mechanism of action involves its accumulation in lipid rafts, from where it can activate the Fas/CD95 cell death receptor . This activation can inhibit the MAPK/ERK mitogenic pathway and the Akt/PKB survival pathway , leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Edelfosine’s effects change over time in laboratory settings. It has been found that low doses of edelfosine stimulate the TCA cycle . These metabolic perturbations are coupled with an increase of nucleic acid synthesis de novo , indicating acceleration of biosynthetic and reparative processes.

Dosage Effects in Animal Models

The effects of edelfosine vary with different dosages in animal models . Bioavailability for a single oral dose of edelfosine was found to be less than 10%, but a multiple-dose oral administration increased this value up to 64% .

Metabolic Pathways

Edelfosine has been implicated as affecting numerous different metabolic pathways . These include those involved with amino acid metabolism, sugar metabolism, the TCA cycle, fatty acid biosynthesis, sphingolipid metabolism, glycerophospholipid metabolism, and glycerolipid metabolism .

Transport and Distribution

Edelfosine is widely scattered across different organs, but it is preferentially internalized by the tumor both in vitro and in vivo . It presents slow elimination and high distribution to tissues .

Subcellular Localization

Edelfosine is found to localize in the mitochondria of cells . It promotes a redistribution of lipid rafts from the plasma membrane to mitochondria, suggesting a raft-mediated link between plasma membrane and mitochondria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of edelfosine involves the reaction of 1-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with trimethylamine. The process typically requires anhydrous conditions and the use of organic solvents such as chloroform or methanol. The reaction is facilitated by the presence of a base, often sodium or potassium hydroxide, to deprotonate the hydroxyl groups and promote nucleophilic substitution .

Industrial Production Methods: Industrial production of edelfosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Edelfosine undergoes several types of chemical reactions, including:

Oxidation: Edelfosine can be oxidized to form various phosphonate derivatives.

Reduction: Reduction reactions can modify the alkyl chain, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include various phosphonate and phosphocholine derivatives, each with distinct biological activities .

Comparaison Avec Des Composés Similaires

Edelfosine is part of a family of synthetic alkyl-lysophospholipids, which includes compounds like miltefosine and perifosine. Compared to these analogs, edelfosine is unique in its ability to selectively induce apoptosis in tumor cells while sparing healthy cells. This selectivity is attributed to its specific interaction with cell membrane components and signaling pathways .

Similar Compounds:

Miltefosine: Another alkyl-lysophospholipid with antineoplastic and antiparasitic properties.

Perifosine: Known for its ability to inhibit the Akt pathway and induce apoptosis in cancer cells.

Edelfosine’s unique mechanism of action and selective toxicity make it a promising candidate for further research and therapeutic development.

Propriétés

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

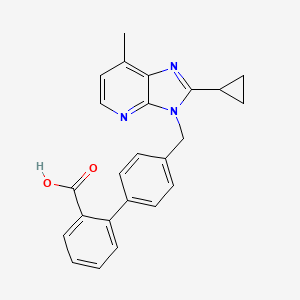

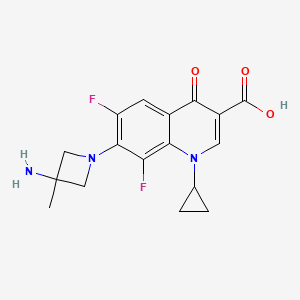

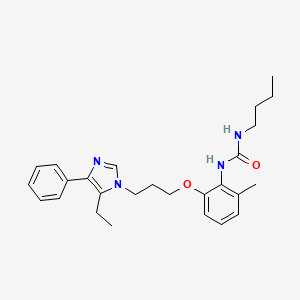

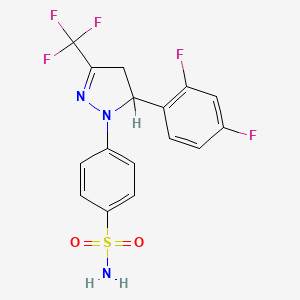

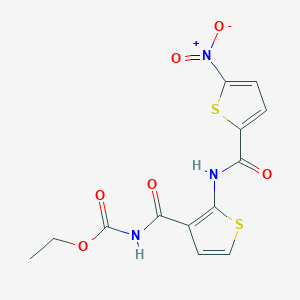

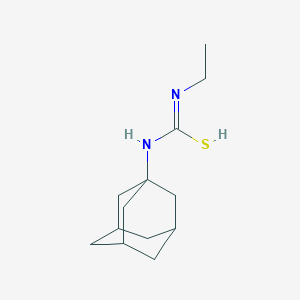

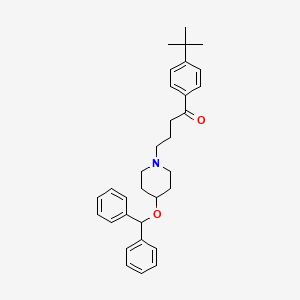

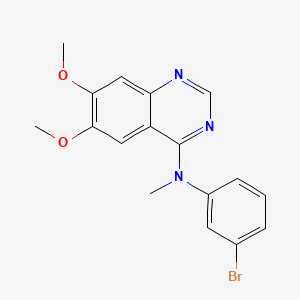

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.